A Comprehensive Technical Guide to 4-Chloro-2-methoxy-5-methylaniline: Synthesis, Characterization, and Applications
A Comprehensive Technical Guide to 4-Chloro-2-methoxy-5-methylaniline: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Isomeric Landscape of Chloro-methoxy-methylanilines
The substituted aniline, 4-Chloro-5-methoxy-2-methylaniline, represents a specific molecular architecture with significant potential in synthetic chemistry. However, the precise substitution pattern requested is less commonly documented than its isomers. This guide will focus on the closely related and well-characterized isomer, 4-Chloro-2-methoxy-5-methylaniline (CAS No. 6376-14-3) . The slight variation in substituent placement—a common point of ambiguity in complex aromatic systems—does not diminish the relevance of the core chemical principles and applications discussed herein. This document will provide an in-depth exploration of its synthesis, molecular structure, physicochemical properties, analytical characterization, and safety protocols, offering valuable insights for researchers in organic synthesis and medicinal chemistry.
Chemical Identity and Molecular Structure
CAS Number: 6376-14-3[1]
IUPAC Name: 4-Chloro-2-methoxy-5-methylaniline
Synonyms: 4-Chloro-2-methoxy-5-methylbenzenamine, 2-Amino-5-chloro-4-methoxytoluene
Molecular Structure and Key Features
The molecular structure of 4-Chloro-2-methoxy-5-methylaniline consists of a benzene ring substituted with an amino group (-NH2), a chloro group (-Cl), a methoxy group (-OCH3), and a methyl group (-CH3). The strategic placement of these functional groups dictates its reactivity and utility as a chemical intermediate. The electron-donating nature of the amino and methoxy groups, contrasted with the electron-withdrawing effect of the chloro group, creates a nuanced electronic environment on the aromatic ring, influencing its role in electrophilic substitution reactions and as a building block in more complex molecules.
Molecular Structure of 4-Chloro-2-methoxy-5-methylaniline
Caption: 2D representation of 4-Chloro-2-methoxy-5-methylaniline.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Chloro-2-methoxy-5-methylaniline is provided in the table below. These properties are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClNO | [1] |
| Molecular Weight | 171.62 g/mol | [1] |
| Melting Point | 102-103 °C | [1] |
| Boiling Point | 274.6 °C at 777 mmHg | [1] |
| Density (Predicted) | 1.192 g/cm³ | [1] |
| Appearance | Solid | |
| Storage | 2-8°C, sealed, dry | [1] |
Synthesis and Reaction Pathways
The synthesis of substituted anilines like 4-Chloro-2-methoxy-5-methylaniline typically involves a multi-step process, often culminating in the reduction of a nitro group to an amine. A plausible and efficient synthetic route starts from a readily available substituted nitrobenzene.
Proposed Synthetic Pathway: Catalytic Reduction
A common and effective method for the synthesis of aromatic amines is the catalytic hydrogenation of the corresponding nitroaromatic compound.[2][3] For 4-Chloro-2-methoxy-5-methylaniline, the precursor would be 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene.
Synthetic Workflow: Catalytic Reduction
Caption: General workflow for the synthesis of 4-Chloro-2-methoxy-5-methylaniline.
Detailed Experimental Protocol (Representative)
The following protocol is adapted from established methods for the reduction of similar nitroaromatic compounds and serves as a robust starting point for laboratory synthesis.[2][3]
Materials:
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1-Chloro-4-methoxy-2-methyl-5-nitrobenzene
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Platinum on carbon (Pt/C) catalyst (5% w/w)
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Toluene (anhydrous)
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Hydrogen gas (H₂)
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Sodium hydroxide (for pH adjustment during work-up)
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An inert gas (e.g., Nitrogen or Argon)
Procedure:
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Reaction Setup: In a high-pressure autoclave, charge the vessel with 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene and the Pt/C catalyst in an aromatic solvent such as toluene.
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Inerting: Purge the autoclave with an inert gas to remove oxygen.
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Hydrogenation: Pressurize the vessel with hydrogen gas to approximately 5-50 atmospheres. Heat the reaction mixture to 80-110°C with vigorous stirring.
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Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas. The catalyst is then removed by filtration.
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Isolation: The filtrate is washed with an aqueous solution, and the pH may be adjusted to ensure the product is in its free base form. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure 4-Chloro-2-methoxy-5-methylaniline.
Causality in Experimental Choices:
-
Catalyst: Platinum on carbon is a highly efficient catalyst for the reduction of nitro groups with good selectivity.
-
Solvent: Toluene is an effective solvent for the starting material and allows for the necessary reaction temperatures.
-
Pressure and Temperature: Elevated pressure and temperature are crucial for achieving a reasonable reaction rate for the catalytic hydrogenation.
Analytical Characterization
The identity and purity of synthesized 4-Chloro-2-methoxy-5-methylaniline must be confirmed through various analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like substituted anilines. It provides both qualitative (identification) and quantitative (purity) information.
Representative GC-MS Protocol:
| Parameter | Recommended Setting |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Injection Mode | Split (e.g., 10:1) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Rationale: The DB-5ms column is a versatile, low-bleed column suitable for a wide range of aromatic compounds. The temperature program allows for good separation of the analyte from potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of aniline derivatives, particularly for monitoring reaction progress and assessing final product purity.
Representative HPLC Protocol:
| Parameter | Recommended Setting |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40, v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 220 nm |
Rationale: A C18 column provides excellent separation for moderately polar aromatic compounds. The acetonitrile/water mobile phase is a standard choice for reversed-phase chromatography, and the addition of formic acid can improve peak shape.
Spectroscopic Characterization (Predicted)
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¹H NMR: Expect distinct signals for the aromatic protons, the methoxy protons (singlet, ~3.8-4.0 ppm), the methyl protons (singlet, ~2.1-2.3 ppm), and a broad signal for the amine protons.
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¹³C NMR: Expect characteristic signals for the aromatic carbons, with their chemical shifts influenced by the various substituents, as well as signals for the methoxy and methyl carbons.
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FT-IR: Key vibrational bands would include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and alkyl groups, C=C stretching of the aromatic ring, and C-O and C-Cl stretching frequencies.
Applications and Research Significance
4-Chloro-2-methoxy-5-methylaniline is primarily utilized as a crucial intermediate in the synthesis of more complex molecules.[1]
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Dyes and Pigments: It serves as a precursor in the manufacturing of azo dyes and pigments, particularly for achieving yellow and orange shades in various applications like printing inks and textiles.[1]
-
Agrochemicals: The compound is used in the synthesis of certain herbicides and insecticides, where its structure contributes to the biological activity of the final products.[1]
-
Pharmaceuticals and Fine Chemicals: Its functional groups allow for versatile chemical modifications, making it a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.[1]
Safety and Handling
Substituted anilines, as a class of compounds, require careful handling due to their potential toxicity.
Hazard Identification:
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Acute Toxicity: Harmful if swallowed.
-
Carcinogenicity: May cause cancer.
Recommended Safety Precautions:
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Store locked up.
First Aid Measures:
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If Swallowed: Call a poison center or doctor immediately. Rinse mouth.
-
If on Skin: Wash with plenty of water.
-
If in Eyes: Rinse cautiously with water for several minutes.
-
If Inhaled: Move person into fresh air and keep comfortable for breathing.
Conclusion
4-Chloro-2-methoxy-5-methylaniline is a valuable and versatile chemical intermediate with established applications in several key industries. A thorough understanding of its synthesis, analytical characterization, and safe handling is paramount for its effective and responsible use in research and development. This guide provides a foundational framework for professionals working with this and related substituted anilines, emphasizing scientifically sound protocols and safety-conscious practices.
References
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MySkinRecipes. 4-Chloro-2-methoxy-5-methylaniline. Available at: [Link]
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U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]
- Google Patents. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
- Google Patents. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline.
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SIELC Technologies. Separation of 4-Methoxy-2-methylaniline on Newcrom R1 HPLC column. Available at: [Link]
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CPAchem. Safety data sheet. Available at: [Link]
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Beilstein Journals. Supporting Information: Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Available at: [Link]
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The Royal Society of Chemistry. Supplementary Material. Available at: [Link]
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Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]
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ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]
